2-({[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole
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Overview
Description
2-({[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole is a useful research compound. Its molecular formula is C21H15N5S2 and its molecular weight is 401.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activity
Research has demonstrated the synthesis and evaluation of heterocycles based on benzothiazole derivatives, showcasing antimicrobial activities. For instance, derivatives of benzothiazole have been synthesized to investigate their antimicrobial potential against various pathogens. Notably, compounds displaying a benzothiazole moiety have shown promising antibacterial and antifungal properties, indicating their utility in developing new therapeutic agents (T. El‐Emary et al., 2002; Mayura Kale and Deepak Mene, 2013). Furthermore, certain benzothiazole derivatives have been explored for their antitumor activities, investigating their interactions with DNA and evaluating their potential as antitumor agents (C. Leong et al., 2003).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds incorporating the benzothiazole unit have been a subject of interest, with studies exploring the creation of new molecules that could have applications in various domains, including material science and drug development. Research into these compounds has focused on their synthesis methodologies, structural characterization, and the evaluation of their biological activities (A. Fathima et al., 2021; M. Gouda et al., 2010).
Molecular Docking and Biological Evaluation
The molecular docking and biological evaluation of benzothiazole derivatives have been conducted to understand their interaction with biological targets, offering insights into their potential therapeutic uses. These studies contribute to the design of molecules with improved efficacy and selectivity for specific biological receptors or enzymes (A. Fathima et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antiproliferative and anti-inflammatory activity .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to antiproliferative and anti-inflammatory effects .
Result of Action
Similar compounds have been known to exhibit antiproliferative and anti-inflammatory effects .
Properties
IUPAC Name |
2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5S2/c1-2-8-16(9-3-1)26-20(15-7-6-12-22-13-15)24-25-21(26)27-14-19-23-17-10-4-5-11-18(17)28-19/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQMXRLFMNISNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4S3)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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